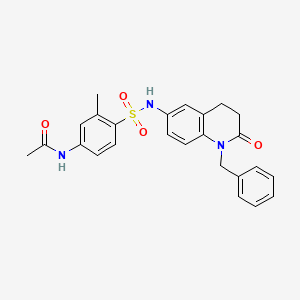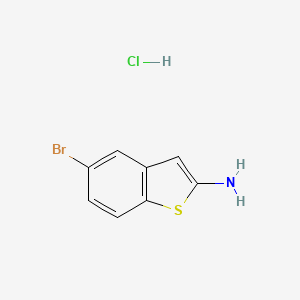
N-((2,4-dimethylthiazol-5-yl)methyl)-4-(morpholinosulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((2,4-dimethylthiazol-5-yl)methyl)-4-(morpholinosulfonyl)benzamide, also known as MTT-formazan, is a compound that has been widely used in scientific research for its ability to assess cell viability and proliferation.
Scientific Research Applications
Synthesis and Characterization
N-((2,4-dimethylthiazol-5-yl)methyl)-4-(morpholinosulfonyl)benzamide and its derivatives have been synthesized and characterized in various studies. These compounds have been explored for their potential applications in scientific research, focusing on areas such as corrosion inhibition, drug synthesis, and the investigation of their biological activities. For instance, benzimidazole derivatives have been studied for their inhibitory action on corrosion of steel in acidic solutions. These inhibitors demonstrate the efficiency that increases with the concentration, providing insights into their protective capabilities and interaction mechanisms with metal surfaces (Yadav et al., 2016).
Biological Evaluation
The biological evaluation of similar compounds includes their assessment as anticancer, antimicrobial, and prokinetic agents. Some derivatives have shown promise as potent and selective gastrokinetic agents, highlighting their potential in enhancing gastric motility with minimal side effects. These findings suggest avenues for the development of novel therapeutic agents targeting gastrointestinal disorders (Kato et al., 1992).
Quantum Chemical Studies
Quantum chemical studies, utilizing methods such as Density Functional Theory (DFT), have been applied to these compounds to understand their interaction mechanisms, electronic structures, and reactivity profiles. This approach aids in correlating experimental findings with molecular properties, thereby enhancing the design and synthesis of more effective and targeted molecules for various applications (Yadav et al., 2016).
Anticancer and Antimicrobial Activities
Research into the anticancer and antimicrobial activities of benzamide derivatives and related compounds has revealed their potential in treating various cancers and infections. By examining their cytotoxicity against cancer cell lines and their inhibition of microbial growth, these studies contribute to the development of new therapeutic agents with improved efficacy and specificity. The design and synthesis of novel compounds, guided by structure-activity relationships, pave the way for the discovery of drugs with enhanced biological activities (Tiwari et al., 2017).
properties
IUPAC Name |
N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-4-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4S2/c1-12-16(25-13(2)19-12)11-18-17(21)14-3-5-15(6-4-14)26(22,23)20-7-9-24-10-8-20/h3-6H,7-11H2,1-2H3,(H,18,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKDKMBGZDWJSKC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)CNC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((2,4-dimethylthiazol-5-yl)methyl)-4-(morpholinosulfonyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-4-nitrobenzamide hydrochloride](/img/structure/B2360917.png)

![2-((4-Fluorophenyl)thio)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)ethanone](/img/structure/B2360923.png)
![Methyl 4-chloro-3-[(3-formylpyrazol-1-yl)methyl]benzoate](/img/structure/B2360924.png)
![1-{1-[(5-Chlorothiophen-2-yl)sulfonyl]pyrrolidine-2-carbonyl}-4-phenylpiperazine](/img/structure/B2360927.png)
![8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-7-(3-hydroxypropyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2360928.png)
![N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2360930.png)

![Ethyl 4-[4-(2-fluorophenyl)piperazino]-2-(methylsulfanyl)-5-pyrimidinecarboxylate](/img/structure/B2360932.png)

![2-Methyl-3-[[4-[(6-phenylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methyl]-5,6-dihydro-4H-cyclopenta[c]pyrazole](/img/structure/B2360934.png)
![N-(2-methylphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2360935.png)
![N-[1-(adamantan-1-yl)ethylidene]hydroxylamine](/img/structure/B2360936.png)